Endoxifen E-isomer hydrochloride
Overview
Description
Biochemical Analysis
Biochemical Properties
Endoxifen E-isomer Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily antiestrogenic .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently under research .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors. Effects on metabolic flux or metabolite levels are currently under research .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and it has effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are currently under research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: E-Endoxifen hydrochloride is synthesized through the biotransformation of tamoxifen by the enzyme cytochrome P450 2D6 (CYP2D6). The primary metabolite, N-desmethyltamoxifen, undergoes further hydroxylation to form E-Endoxifen .
Industrial Production Methods: Industrial production of E-Endoxifen hydrochloride involves the use of high-performance liquid chromatography (HPLC) to ensure the purity of the compound. The process includes dissolving the drug substance in ethanol, adding oleic acid as a permeation enhancer, and then adding phosphate-buffered water. Hydroxypropyl methyl cellulose is added as a thickening agent to produce the final bulk gel .
Chemical Reactions Analysis
Types of Reactions: E-Endoxifen hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the phenolic hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various hydroxylated and demethylated derivatives of E-Endoxifen .
Scientific Research Applications
E-Endoxifen hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of selective estrogen receptor modulators.
Biology: Investigated for its role in modulating estrogen receptor activity and gene expression.
Medicine: Primarily used in the treatment of estrogen receptor-positive breast cancer and bipolar disorder.
Industry: Utilized in the development of transdermal delivery systems for breast cancer prevention.
Mechanism of Action
E-Endoxifen hydrochloride exerts its effects by binding to estrogen receptors, thereby inhibiting the proliferation of estrogen-dependent cells. It also acts as a protein kinase C (PKC) inhibitor, which plays a role in its antimanic effects in bipolar disorder. The compound’s mechanism of action involves the degradation of estrogen receptor alpha (ERα) and the inhibition of estrogen-induced gene expression .
Comparison with Similar Compounds
Tamoxifen: The parent compound of E-Endoxifen, used in the treatment of breast cancer.
4-Hydroxytamoxifen: Another active metabolite of tamoxifen with similar estrogen receptor modulating properties.
N-Desmethyltamoxifen: A primary metabolite of tamoxifen that undergoes further hydroxylation to form E-Endoxifen
Uniqueness: E-Endoxifen hydrochloride is unique due to its potent antiestrogenic effects and its ability to inhibit PKC, making it effective in both breast cancer treatment and the management of bipolar disorder .
Properties
IUPAC Name |
4-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2.ClH/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2;/h4-16,26-27H,3,17-18H2,1-2H3;1H/b25-24+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFIMPDXTABYCN-QREUMGABSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197194-61-8 | |
Record name | Phenol, 4-[(1E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1197194-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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